![molecular formula C9H7F3O4S B131153 [4-(三氟甲基)苯-1-磺酰]乙酸 CAS No. 156497-87-9](/img/structure/B131153.png)

[4-(三氟甲基)苯-1-磺酰]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

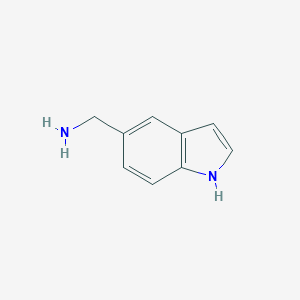

“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” is an organic compound with the molecular formula C9H7F3O4S . It is also known by other names such as “2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid” and "(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETIC ACID" .

Molecular Structure Analysis

The molecular structure of “[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” can be represented by the InChI code: InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) . The compound has a molecular weight of 268.21 g/mol .

Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” has a molecular weight of 268.21 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It has a topological polar surface area of 79.8 Ų .

科学研究应用

Synthesis of β-Arylated Thiophenes

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid: is utilized in the synthesis of β-arylated thiophenes. This process involves palladium-catalyzed desulfitative arylation, which is a key step in creating thiophene derivatives that are significant for their electronic properties .

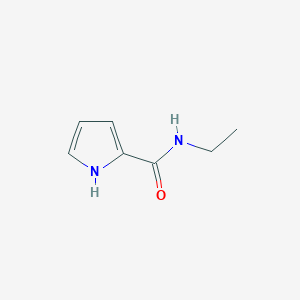

Preparation of 2,5-Diarylated Pyrroles

The compound serves as a precursor in the preparation of 2,5-diarylated pyrroles through a similar palladium-catalyzed desulfitative arylation. Pyrroles are important heterocycles in medicinal chemistry, and diarylation can lead to compounds with potential pharmacological activities .

Photo-Irradiation to Produce Vinyl Sulfones

In the presence of visible light and specific photocatalysts, [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid can undergo photo-irradiation with N-vinylpyrrolidinone to yield E-vinyl sulfones. These sulfones are valuable intermediates in various synthetic routes .

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This compound is a reactant for microwave-assisted Suzuki-Miyaura cross-coupling reactions. This modern synthetic technique is widely used in the formation of carbon-carbon bonds, essential for constructing complex organic molecules .

Cobalt-Catalyzed Coupling Reactions

It is also involved in cobalt-catalyzed coupling reactions. Cobalt catalysts offer a cost-effective and sustainable alternative to more traditional palladium-based systems, and are used in the synthesis of biaryls and other complex structures .

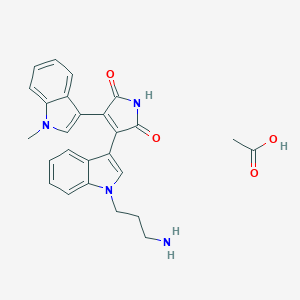

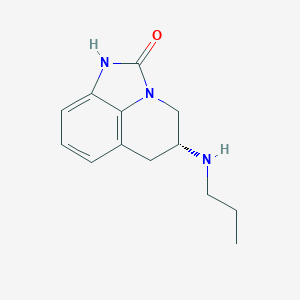

Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents

The compound is a key reactant in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents. These agents are a class of potent DNA-binding molecules with significant anticancer properties .

作用机制

Target of Action

It is known that the compound is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation

Mode of Action

It is known that the compound can undergo photo-irradiation with visible light in the presence of certain catalysts to give the corresponding vinyl sulfone . This suggests that the compound may interact with its targets through a photochemical reaction mechanism.

Biochemical Pathways

The compound’s role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may be involved in the regulation of these biochemical pathways .

Result of Action

The compound’s role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may have a role in the regulation of these compounds .

Action Environment

The compound’s photochemical reaction mechanism suggests that light exposure may be an important environmental factor .

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZTYDHPHFAKSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602270 |

Source

|

| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156497-87-9 |

Source

|

| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)